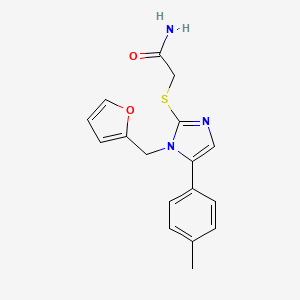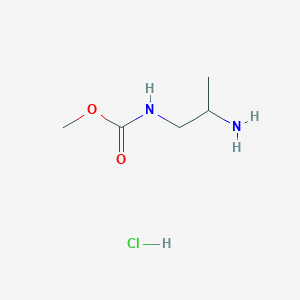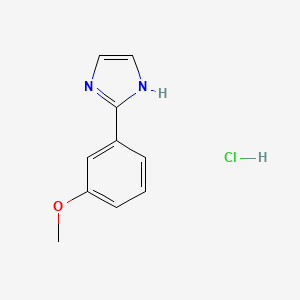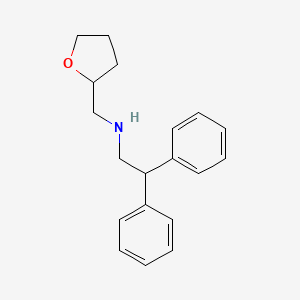![molecular formula C16H21N3O4S B2729467 1-(2,5-dimethylfuran-3-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine CAS No. 2320173-30-4](/img/structure/B2729467.png)
1-(2,5-dimethylfuran-3-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylfuran-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One possible route includes:
Formation of the furan ring: Starting from a suitable precursor, such as 2,5-dimethylfuran, through cyclization reactions.
Introduction of the imidazole ring: This can be achieved by reacting 1-methyl-1H-imidazole with a sulfonyl chloride derivative.
Coupling with piperidine: The final step involves coupling the imidazole-sulfonyl derivative with piperidine under appropriate conditions, such as using a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques like chromatography.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form reduced imidazole derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules. Biology : It may serve as a probe in biochemical studies due to its unique structure. Medicine Industry : Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- (2,5-Dimethylfuran-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
- (2,5-Dimethylfuran-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanol
- (2,5-Dimethylfuran-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methane
Uniqueness: The presence of the furan, imidazole, and piperidine rings in a single molecule makes 1-(2,5-dimethylfuran-3-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-11-10-14(12(2)23-11)15(20)19-7-4-13(5-8-19)24(21,22)16-17-6-9-18(16)3/h6,9-10,13H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWKIUJYPQUADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B2729387.png)

![4-[(3-Methoxyphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfone](/img/structure/B2729389.png)
![(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2729390.png)

![1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}piperazine](/img/structure/B2729393.png)


![[(3R)-piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2729398.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2729401.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2729402.png)
![N-(5-chloro-2-methoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729405.png)
![1-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2729407.png)
